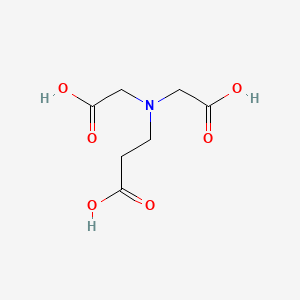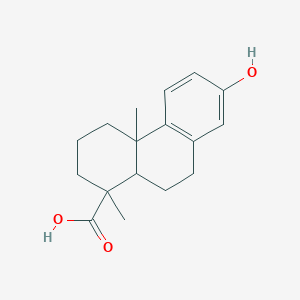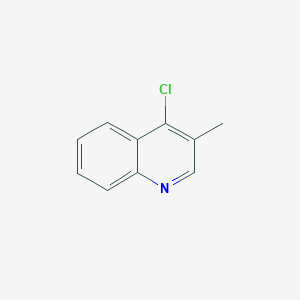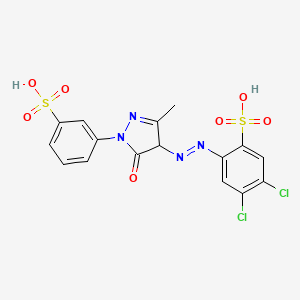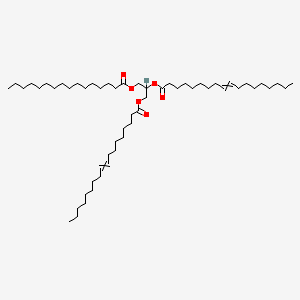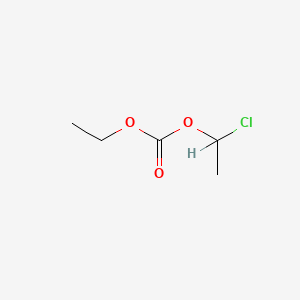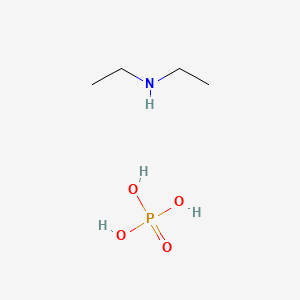
Ethylboronic acid
Overview
Description
Ethylboronic acid is an organic compound related to boric acid where one of the three hydroxyl groups is replaced by an ethyl group . It is a white to slightly yellow crystalline powder . It is used as a precursor in the successful preparation of boron-doped graphene films .
Synthesis Analysis
This compound was synthesized by a two-stage process. First, diethylzinc and triethyl borate reacted to produce triethylborane. This compound then oxidized in air to form this compound .Molecular Structure Analysis
The molecular formula of this compound is C2H7BO2 .Chemical Reactions Analysis
Boronic acids, including this compound, are capable of forming reversible covalent complexes with sugars, amino acids, hydroxamic acids, etc . They are used extensively in organic chemistry as chemical building blocks and intermediates predominantly in the Suzuki coupling .Physical And Chemical Properties Analysis
This compound is a white to slightly yellow crystalline powder . Its density is 0.9±0.1 g/cm3 . The boiling point is 154.0±23.0 °C .Scientific Research Applications
Modulation of Plant Defenses
Ethylboronic acid and its related compounds play a significant role in the activation of plant defenses against various biotic stresses. This is achieved through its participation in a complex signaling network involving other plant hormones such as ethylene, jasmonic acid, and salicylic acid. Such interactions are crucial for plants to establish targeted responses to threats like pathogen attacks, wounding, and herbivory. The regulatory complexity at multiple gene levels enables plants to fine-tune their responses to specific biotic stresses (Adie et al., 2007).
Ethylene and Disease Resistance in Plants
Ethylene, closely related to this compound, has been identified as an important hormone for inducing nonspecific disease resistance in plants. This is distinct from the classical systemic acquired resistance response pathway regulated by salicylic acid. Understanding the roles and pathways of ethylene and related compounds like this compound in plant immunity is crucial for enhancing disease resistance in crops (Dong, 1998).
Rapid Detection of Toxic Levels in Biological Fluids
This compound derivatives have been utilized for the rapid gas chromatographic detection and determination of toxic substances like ethylene glycol in biological fluids. This approach is vital in emergency toxicological scenarios and demonstrates the utility of this compound compounds in analytical chemistry (Balíková & Kohlícek, 1988).
Polymerization and Material Science
This compound compounds have been used as catalysts in ethylene polymerization, leading to the creation of high molecular weight polyethylene. This process is significant in material science, particularly in producing polymers with specific properties for various industrial applications (Wang et al., 2004).
Nanotechnology and Drug Delivery
In the field of nanotechnology and medicine, phenylboronic acid (a related compound of this compound) has been used in developing novel tumor-targeted nanovectors for siRNA delivery. Such advancements are crucial for treating metastatic cancers and enhancing the effectiveness of cancer therapies (Fan et al., 2017).
Glucose-Responsive Materials
This compound derivatives have been used to create glucose-responsive micelles capable of controlled insulin release. This technology is pivotal in developing advanced diabetic treatment methods, where drug release rates can be controlled by varying glucose concentrations (Wang et al., 2009).
Mechanism of Action
Target of Action
Ethylboronic acid, an organic compound related to boric acid, is known to act as a Lewis acid . Its unique feature is that it is capable of forming reversible covalent complexes with molecules having vicinal (1,2) or occasionally (1,3) substituted Lewis base donors such as sugars, amino acids, and hydroxamic acids . It is also known to bind to active site serines and is part of inhibitors for certain enzymes .
Mode of Action
The mode of action of this compound involves the formation of reversible covalent complexes with its targets . This interaction leads to changes in the biochemical properties of the target molecules, affecting their function and activity.
Biochemical Pathways
This compound affects various biochemical pathways due to its ability to form covalent complexes with different molecules . It is used extensively in organic chemistry as a chemical building block and intermediate, predominantly in the Suzuki coupling . A key concept in its chemistry is transmetallation of its organic residue to a transition metal .
Pharmacokinetics
Its molecular weight is 7389 , which suggests it may have good bioavailability due to its small size.
Result of Action
The result of this compound’s action can vary depending on the target molecule. For instance, it can inhibit certain enzymes, affecting their function and potentially leading to changes at the molecular and cellular levels .
Action Environment
The action of this compound can be influenced by environmental factors. For example, it is sensitive to atmospheric oxygen, which can oxidize the boronic acid, potentially leading to the generation of organic radicals . Therefore, it is often stored under an inert atmosphere and at low temperatures to maintain its stability and efficacy.
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
Ethylboronic acid plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. It acts as a Lewis acid and can form complexes with molecules that have vicinal diols, such as sugars and amino acids . These interactions are crucial in various biochemical processes, including enzyme inhibition and molecular recognition. For example, this compound can bind to active site serines in enzymes, inhibiting their activity .
Cellular Effects
This compound influences various cellular processes by interacting with cell signaling pathways, gene expression, and cellular metabolism. It has been shown to affect the activity of proteasomes, which are responsible for degrading proteins within the cell . By inhibiting proteasome activity, this compound can alter protein turnover and affect cell function. Additionally, it can modulate cell signaling pathways by binding to specific proteins and enzymes involved in these pathways .
Molecular Mechanism
The molecular mechanism of this compound involves its ability to form covalent bonds with biomolecules. This interaction can lead to enzyme inhibition or activation, depending on the target molecule . For instance, this compound can inhibit enzymes by binding to their active sites, preventing substrate access and subsequent catalytic activity . This mechanism is particularly relevant in the context of proteasome inhibition, where this compound binds to the active site serines, blocking their function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is relatively stable under standard laboratory conditions, but it can degrade over time, especially in the presence of moisture . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of proteasome activity . These temporal effects are important to consider when designing experiments and interpreting results.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can effectively inhibit target enzymes without causing significant toxicity . At higher doses, it can lead to adverse effects, including toxicity and disruption of normal cellular processes . These dosage-dependent effects are critical for determining the therapeutic window and safety profile of this compound in preclinical studies.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels . It can influence the metabolism of sugars and amino acids by forming complexes with these molecules, affecting their availability and utilization in cellular processes . Additionally, this compound can modulate the activity of enzymes involved in metabolic pathways, further impacting cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions facilitate its localization to specific cellular compartments, where it can exert its effects . The distribution of this compound within cells is influenced by its ability to form complexes with biomolecules, which can affect its accumulation and activity .
Subcellular Localization
This compound exhibits specific subcellular localization, which is essential for its activity and function . It can be directed to particular compartments or organelles through targeting signals or post-translational modifications . For example, this compound can localize to the cytoplasm or nucleus, where it interacts with target enzymes and proteins . This subcellular localization is crucial for its role in modulating cellular processes and biochemical reactions.
Properties
IUPAC Name |
ethylboronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H7BO2/c1-2-3(4)5/h4-5H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAVZHTXVORCEHP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(CC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H7BO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20871077 | |
| Record name | Ethylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20871077 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
73.89 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4433-63-0 | |
| Record name | Ethyl boric acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004433630 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethylboronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does ethylboronic acid interact with its target and what are the downstream effects?
A1: While this compound itself hasn't been extensively studied for direct biological activity, research focuses on its use as a building block for more complex boronic acid derivatives. These derivatives act as transition-state analog inhibitors, primarily targeting enzymes like beta-lactamases.
Q2: What is the structural characterization of this compound, including its molecular formula, weight, and spectroscopic data?
A: this compound is represented by the molecular formula C2H7BO2 and has a molecular weight of 73.89 g/mol []. While the provided research excerpts don't detail specific spectroscopic data for this compound, they highlight techniques like 1H NMR as valuable tools for structural characterization of this compound and its derivatives [].
Q3: Can you elaborate on the use of this compound in the synthesis of B-doped graphene and its impact on the film quality?
A: Research highlights the successful utilization of this compound as a precursor in the Chemical Vapor Deposition (CVD) synthesis of large-area, high-quality B-doped graphene films []. The choice of this compound is crucial due to its role as the sole precursor, simplifying the doping process []. The research emphasizes the significance of pre-treating the copper foil substrate and implementing a post-annealing step to enhance the quality of the resulting B-doped graphene films [].
Q4: How has computational chemistry and modeling been employed in research related to this compound and its derivatives?
A: Computational tools like molecular modeling have been instrumental in designing potent boronic acid-based inhibitors, including those derived from this compound []. Researchers utilize these tools to analyze the active site interactions between enzymes like TEM-1 and potential inhibitors [].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


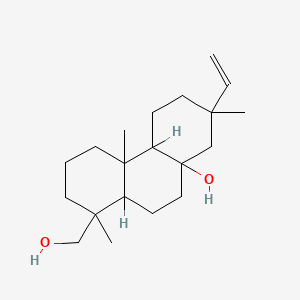
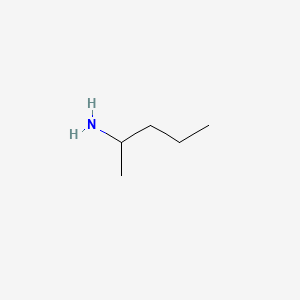

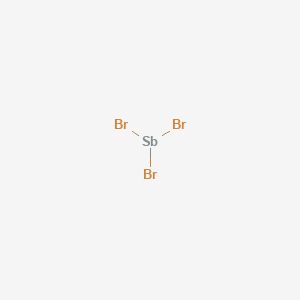

![N-[(2-aminophenyl)-phenylmethylidene]hydroxylamine](/img/structure/B1630491.png)
